Agerafenib vs. Vemurafenib: Benchmarking Favorable Potency and a Distinct Kinase Binding Profile
Agerafenib (CEP-32496) binds to BRAF(V600E) with a Kd of 14 nM, representing a 2.2-fold higher binding affinity compared to vemurafenib, which has a reported IC50 of 31 nM for BRAF(V600E) in cell-free assays [1]. Agerafenib also demonstrates a balanced inhibition profile across RAF family members (Kd values: BRAF(V600E) 14 nM, BRAF(WT) 36 nM, CRAF 39 nM), whereas vemurafenib is more selective for the mutant form [1]. Agerafenib has been reported to benchmark favorably against vemurafenib in preclinical models [1].
| Evidence Dimension | Binding Affinity for BRAF(V600E) |
|---|---|
| Target Compound Data | Kd = 14 nM |
| Comparator Or Baseline | Vemurafenib (PLX4032) IC50 = 31 nM |
| Quantified Difference | ~2.2-fold higher binding affinity for Agerafenib |
| Conditions | Cell-free kinase binding assay (KinomeScan) for Agerafenib; cell-free assay for vemurafenib |
Why This Matters
Higher target affinity can translate to greater potency and potentially lower required dosages, impacting in vivo efficacy and safety margins.
- [1] James J, Ruggeri B, Armstrong RC, Rowbottom MW, Jones-Bolin S, Gunawardane RN, et al. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Mol Cancer Ther. 2012 Apr;11(4):930-41. View Source
